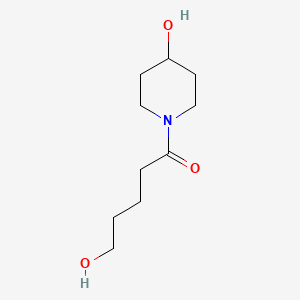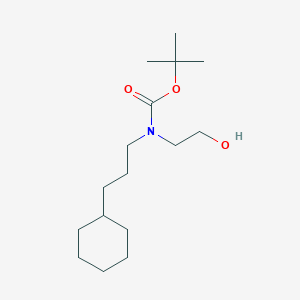
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a cyclohexylpropyl group, and a hydroxyethyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexylpropylamine and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without affecting the amine group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate structure can be modified to enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexylpropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The hydroxyethyl group in this compound provides additional sites for hydrogen bonding and other interactions, enhancing its versatility in various applications.
- Compared to other carbamates, this compound may exhibit different reactivity and stability profiles, making it suitable for specific synthetic and industrial processes.
Eigenschaften
Molekularformel |
C16H31NO3 |
|---|---|
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
tert-butyl N-(3-cyclohexylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3 |
InChI-Schlüssel |
KAWSOLGQHIIVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

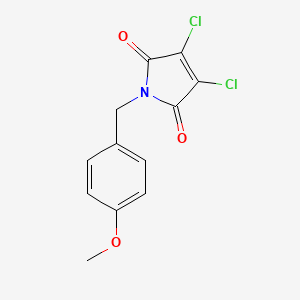

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

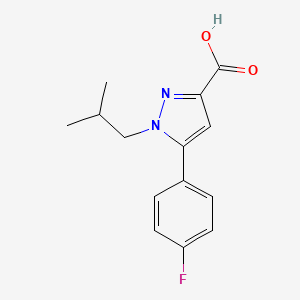

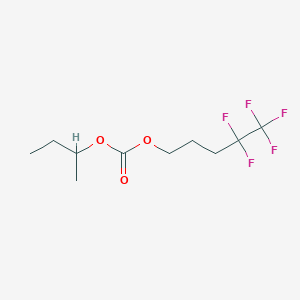
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)


